1-(3-Nitrophenyl)pyrrolidine
Overview
Description
1-(3-Nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3-nitrophenyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to show bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against certain targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 1-(3-Aminophenyl)pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(4-Nitrophenyl)pyrrolidine: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)pyrrolidine: Nitro group in the ortho position.
1-(3-Aminophenyl)pyrrolidine: Reduction product of 1-(3-Nitrophenyl)pyrrolidine.
Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJGZQBTNJPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351345 | |
Record name | 1-(3-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132993-20-5 | |
Record name | 1-(3-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1-(3-Nitrophenyl)pyrrolidine derivatives in drug discovery?
A: Research suggests that incorporating a this compound moiety into acridine-based compounds can enhance their biological activity compared to simple acridine derivatives []. Specifically, 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione exhibits promising potential as an acetylcholinesterase inhibitor. This compound demonstrates a strong binding affinity (-13.7 kcal/mol) and forms hydrogen bonds with key amino acid residues (Ser200, His440) within the enzyme's active site []. Another derivative, (4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, displays potential as an anti-inflammatory agent, surpassing the docking scores of reference drugs like celecoxib and indomethacin []. These findings highlight the potential of this chemical scaffold for developing new therapeutic agents.
Q2: How does molecular docking contribute to understanding the biological activity of this compound derivatives?
A: Molecular docking simulations were employed to predict the binding modes and affinities of this compound-containing compounds towards their biological targets []. This computational approach provided insights into the interactions between the compounds and crucial amino acid residues within the active sites of enzymes like acetylcholinesterase. By analyzing these interactions, researchers identified compounds with favorable binding energies and hydrogen bonding patterns, suggesting potential for inhibitory activity []. Furthermore, docking studies comparing these derivatives to known anti-inflammatory drugs helped to establish their potential efficacy in that area []. These simulations are valuable tools in drug discovery, guiding the design and optimization of novel compounds with improved biological activity.
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